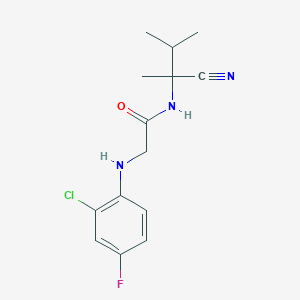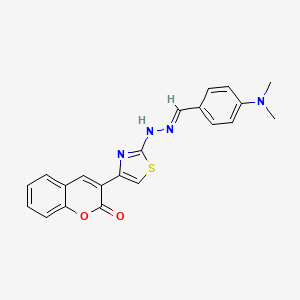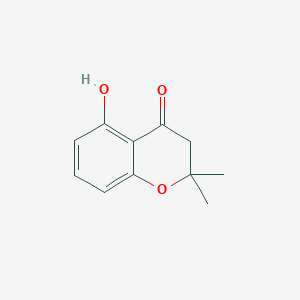![molecular formula C36H38N4O6S2 B2797929 4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide CAS No. 392326-76-0](/img/structure/B2797929.png)
4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains multiple functional groups, including a benzamide group, a phenyl group, and a sulfonyl group attached to a piperidine ring . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings . The piperidine ring would likely impart some degree of three-dimensionality to the molecule, and the sulfonyl group could potentially participate in hydrogen bonding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the piperidine ring and the sulfonyl group . These groups could potentially influence the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The synthesis of compounds bearing the piperidin-1-ylsulfonyl moiety involves complex chemical processes aimed at exploring their biological activities. For instance, a study by Khalid et al. (2016) involved the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which were evaluated against the butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to determine ligand-BChE binding affinities. This research highlights the potential of these compounds in the development of inhibitors for enzymes relevant in various diseases (Khalid et al., 2016).
Pharmacological Properties
Some derivatives of the piperidin-1-ylsulfonyl benzamide class have been synthesized and evaluated for their pharmacological properties, particularly as selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown promise in accelerating gastric emptying and increasing the frequency of defecation, indicating potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).
Antimicrobial and Antituberculosis Activity
Compounds with the piperidin-1-ylsulfonyl benzamide moiety have also been evaluated for their antimicrobial and antituberculosis activities. A notable study by Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, demonstrating significant activity against Mycobacterium tuberculosis, highlighting their potential in addressing drug-resistant bacterial infections (Jeankumar et al., 2013).
Anti-Acetylcholinesterase Activity
Investigations into the anti-acetylcholinesterase (anti-AChE) activity of piperidine derivatives revealed compounds that substantially increase activity through structural modifications. These findings are crucial for developing new therapeutic agents for diseases like Alzheimer's, where AChE inhibitors play a significant role in managing symptoms (Sugimoto et al., 1990).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O6S2/c41-35(29-11-19-33(20-12-29)47(43,44)39-23-3-1-4-24-39)37-31-15-7-27(8-16-31)28-9-17-32(18-10-28)38-36(42)30-13-21-34(22-14-30)48(45,46)40-25-5-2-6-26-40/h7-22H,1-6,23-26H2,(H,37,41)(H,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQWSVXMEJPFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(adamantan-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2797847.png)


![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2797851.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2797855.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2797856.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2797858.png)
![Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2797859.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2797861.png)


![4-oxo-4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2797866.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2797868.png)